molecular formula C10H10BrNO2 B14113832 N-Benzyl-3-bromo-2-oxopropanamide

N-Benzyl-3-bromo-2-oxopropanamide

Cat. No.: B14113832
M. Wt: 256.10 g/mol
InChI Key: ULJBRDXVEVXJLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Brofoxine can be synthesized through several methods. One common synthetic route involves the bromination of 4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of brofoxine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Brofoxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Brofoxine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which brofoxine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenethyl isocyanate: (C10H10BrNO2)

    Ethyl (2E)-3-(2-bromo-3-pyridinyl)acrylate: (C10H10BrNO2)

Uniqueness

Brofoxine is unique due to its specific brominated benzoxazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-benzyl-3-bromo-2-oxopropanamide

InChI

InChI=1S/C10H10BrNO2/c11-6-9(13)10(14)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)

InChI Key

ULJBRDXVEVXJLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)CBr

Origin of Product

United States

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